Gallinacin-1 alpha
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GRKSDCFRKNGFCAFLKCPYLTLISGKCSRFHLCCKRIW |
Origin of Product |
United States |
Expression and Regulation of Gallinacin 1 Alpha
Tissue-Specific Expression Profiles of Gallinacin-1 (B1576553) Alpha and Other Gallinacins
The expression of gallinacins, including Gallinacin-1 alpha, is not uniform throughout the chicken's body. Instead, it follows distinct patterns, with specific gallinacins being predominantly expressed in certain tissues. This tissue-specific expression allows for a targeted immune response at sites most likely to encounter pathogens. The gallinacin gene family is broadly divided into two functional groups based on their expression patterns. Gallinacins 1-7 are primarily found in the bone marrow and respiratory tract, while Gallinacins 8-13 are mainly expressed in the liver and urogenital tract. cambridge.orgnih.govd-nb.info
Expression in Primary Immune Organs (e.g., Bone Marrow, Bursa of Fabricius)
Primary immune organs are critical for the development and maturation of immune cells. The expression of gallinacins in these organs underscores their role in arming the immune system.
Bone Marrow: Gallinacin-1 (Gal-1), this compound (Gal-1α), and Gallinacin-2 (Gal-2) show strong expression in healthy bone marrow. cambridge.orgasm.org Bone marrow is a primary site for the production of heterophils, the avian equivalent of neutrophils, and is a significant source of these antimicrobial peptides. nih.gov The expression of Gal-1 and Gal-2 in bone marrow is a key indicator of their myeloid origin. nih.gov Other gallinacins, such as Gal-3, Gal-4, Gal-5, and Gal-7, are also expressed in bone marrow. d-nb.infonih.govbioone.org In contrast, Gallinacins 8-13 are not typically expressed in this tissue. nih.gov
Bursa of Fabricius: This primary lymphoid organ, unique to birds, is crucial for B-cell development. Gallinacin-3 (Gal-3) is strongly expressed in the bursa of Fabricius, suggesting its involvement in the immune protection of this vital organ. asm.orgbioone.orgasm.org
Expression in Mucosal Tissues (e.g., Gastrointestinal Tract, Respiratory Tract, Urogenital Tract, Oviduct)
Mucosal surfaces are major entry points for pathogens, and the expression of gallinacins in these tissues provides a critical barrier defense.
Gastrointestinal Tract: Various gallinacins are expressed throughout the gastrointestinal tract. Gal-3 is notably expressed in the tongue and to a lesser extent in the esophagus and large intestine. asm.orgasm.org Gallinacin-6 (Gal-6) shows high expression in the esophagus and crop, with moderate to low expression in the glandular stomach and the rest of the intestinal tract. asm.org Gal-1 and Gal-2 expression has been observed in the intestine, particularly in the first week post-hatch. bioone.orgresearchgate.net Furthermore, Gallinacin-11 is highly expressed in the small intestine. asm.org
Respiratory Tract: The respiratory system is a key site for gallinacin expression. Gal-1, Gal-1α, and Gal-2 are expressed in the lungs, though to a lesser extent than in the bone marrow. cambridge.orgasm.org Gal-3 is strongly expressed in the trachea and moderately in the air sacs. asm.orgasm.org Gallinacins 4-7 are also predominantly expressed in the respiratory tract. nih.govd-nb.infobioone.org
Urogenital Tract and Oviduct: The urogenital tract exhibits a distinct profile of gallinacin expression. Gallinacins 8-13 are preferentially expressed in the kidney, testicle, ovary, and other reproductive tissues. nih.govbioone.org In the hen's oviduct, Gal-1, Gal-2, and Gal-3 mRNA are expressed in the infundibulum, magnum, isthmus, uterus, and vagina, with higher concentrations in the infundibulum and vagina. researchgate.netcabi.org The expression of these gallinacins in the oviduct suggests their role in protecting against infections that could be transmitted to eggs. bioscientifica.com
Expression in Other Relevant Organs (e.g., Liver, Kidney, Tongue)
Gallinacin expression is also detected in other organs, highlighting their widespread importance in innate immunity.
Liver: The liver is a primary site for the expression of Gallinacins 8-13. nih.govd-nb.infobioone.org Gallinacin-11 is also highly expressed in the liver. asm.org
Kidney: Gallinacins 8-13 are preferentially expressed in the kidney. nih.govbioone.org Weaker expression of Gal-3 has also been noted in the kidney. asm.orgasm.org
Tongue: The tongue shows strong expression of Gal-3. asm.orgbioone.orgasm.org
Table 1: Tissue-Specific Expression of Gallinacins
| Gallinacin | Primary Immune Organs | Mucosal Tissues | Other Organs |
|---|---|---|---|
| Gal-1α/Gal-1 | Strong in Bone Marrow cambridge.orgasm.org | Lung cambridge.orgasm.org, Intestine bioone.orgresearchgate.net, Oviduct researchgate.netcabi.org | |
| Gal-2 | Strong in Bone Marrow cambridge.orgasm.org | Lung cambridge.orgasm.org, Intestine bioone.orgresearchgate.net, Oviduct researchgate.netcabi.org | |
| Gal-3 | Strong in Bursa of Fabricius asm.orgbioone.org, Weak in Bone Marrow asm.org | Tongue asm.orgbioone.org, Trachea asm.org, Esophagus asm.org, Large Intestine asm.org, Oviduct researchgate.net | Kidney (weak) asm.org |
| Gal-4 to 7 | Bone Marrow d-nb.infobioone.org | Respiratory Tract d-nb.infobioone.org | |
| Gal-6 | High in Esophagus & Crop, Moderate in Glandular Stomach, Low in Intestine asm.org | ||
| Gal-8 to 13 | Not in Bone Marrow nih.gov | Urogenital Tract nih.govbioone.org, Oviduct bioscientifica.com | Liver nih.govbioone.org, Kidney nih.govbioone.org |
| Gal-11 | Small Intestine asm.org | Liver asm.org |
Developmental Regulation of this compound Expression
The expression of this compound and other gallinacins is dynamically regulated throughout the chicken's life, from embryonic development to adulthood, reflecting the maturation of the immune system.
Modulation of Expression During Pre-hatch Stages
The expression of gallinacins begins early in embryonic development, providing innate immune protection before the adaptive immune system is fully functional. Most gallinacin mRNAs, including those for Gal-1α, can be detected as early as embryonic day 3 (E3). nih.gov The expression of many β-defensins, including some gallinacins, increases as the embryo develops. nih.gov This early expression suggests a pre-emptive defense strategy in the developing chick. researchgate.net
Post-hatch Expression Patterns and Immune System Maturation
After hatching, the expression of gallinacins continues to be modulated, adapting to the new environmental challenges and the maturation of the immune system.
In the first few days of life, the chick's cecum is protected by high expression of Gallinacins 1, 2, 4, and 6. nih.govasm.orgasm.org This expression tends to decrease after the fourth day. nih.govasm.org In the intestine, the mRNA levels of Gal-1 and Gal-2 have been shown to decrease during the first week post-hatch relative to the day of hatching, and then increase again during the second week. researchgate.netasm.org This pattern is thought to provide innate immune protection while the adaptive immune system matures. asm.org The expression of some gallinacins in the oviduct is also influenced by age and egg-laying activity, with higher expression in older, laying hens. semanticscholar.org
Table 2: Developmental Regulation of Gallinacin Expression
| Developmental Stage | Gallinacin | Expression Pattern | Reference |
|---|---|---|---|
| Pre-hatch (Embryonic) | Most Gallinacins | Detected as early as E3, with many increasing during development. | nih.gov |
| Post-hatch (First 3-4 days) | Gal-1, 2, 4, 6 | High expression in the cecum, then decreases. | nih.govasm.org |
| Post-hatch (First week) | Gal-1, 2 | Decreased mRNA levels in the intestine relative to hatch day. | researchgate.netasm.org |
| Post-hatch (Second week) | Gal-1, 2 | Increased mRNA levels in the intestine. | researchgate.netasm.org |
| Adult (Oviduct) | Gal-1, 2, 3 | Higher expression in older, laying hens. | semanticscholar.org |
Inducible Expression of this compound
The expression of this compound (also known as Avian β-defensin 1 or AvBD1) is not static; rather, it is highly inducible in response to various stimuli, particularly those associated with infection and inflammation. This dynamic regulation allows for a rapid and targeted antimicrobial response at sites of pathogenic challenge.
Regulation by Bacterial Pathogens and Pathogen-Associated Molecular Patterns (PAMPs)
The expression of this compound is significantly upregulated following exposure to bacterial pathogens and their structural components, known as Pathogen-Associated Molecular Patterns (PAMPs). The innate immune system recognizes these conserved microbial molecules, triggering a defensive cascade that includes the synthesis of antimicrobial peptides.
Research has demonstrated that infection with Salmonella enterica serovar Typhimurium leads to a significant increase in the expression of several avian β-defensins, including this compound, in the cecal tonsils of chickens at 3 and 5 days post-infection. nottingham.ac.uk Similarly, stimulation of hen oviduct cells with Salmonella enteritidis serovar Enteritidis also results in increased mRNA expression of this compound. nih.gov This induction is a critical part of the host's innate immune response to enteric pathogens. The recognition of PAMPs, such as lipopolysaccharide (LPS) from Gram-negative bacteria, is a key initiating event. asm.org For instance, intravenous administration of LPS has been shown to increase the mRNA expression of Gallinacin-1 in the theca layer of chicken ovarian follicles. researchgate.net
Table 1: Induction of this compound Expression by Bacterial Stimuli
| Inducing Agent | Model System | Observed Effect on this compound (AvBD1) | Reference(s) |
|---|---|---|---|
| Salmonella enterica serovar Typhimurium | Chicken Cecal Tonsils | Significant increase in mRNA expression | nottingham.ac.uk |
| Salmonella enteritidis serovar Enteritidis | Cultured Hen Vaginal Cells | Increased mRNA expression | nih.gov |
Induction by Pro-inflammatory Stimuli (e.g., Lipopolysaccharide, Cytokines)
Pro-inflammatory stimuli are potent inducers of this compound expression. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a classic pro-inflammatory molecule that robustly triggers the expression of β-defensins. asm.org Studies have shown that LPS administration increases this compound mRNA levels in various chicken tissues, including the ovarian follicles. researchgate.net This response is part of a broader inflammatory cascade initiated by the recognition of the pathogen.
Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are released by immune cells during infection and inflammation, also play a crucial role in regulating defensin (B1577277) expression. nih.govasm.org While direct studies detailing the specific effects of IL-1β and TNF-α on this compound are part of a broader mechanism, it is established that these cytokines can induce the expression of human β-defensin-2, a functional analogue. asm.org The induction of inflammatory genes by IL-1β and TNF-α often involves shared signaling pathways, suggesting a synergistic or additive effect on the expression of antimicrobial peptides like this compound. nih.gov
Table 2: Induction of β-Defensin Expression by Pro-inflammatory Stimuli
| Inducing Stimulus | Target Gene/Family | Model/System | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Lipopolysaccharide (LPS) | Gallinacin-1, -7, -12 | Chicken Ovarian Follicles | Increased mRNA expression | researchgate.netresearchgate.net |
| Lipopolysaccharide (LPS) | β-defensins (general) | Epithelial cells | Induction of expression | asm.org |
| Interleukin-1β (IL-1β) | Human β-defensin-2 | Respiratory Epithelia | Induction of expression | asm.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Human β-defensin-2 | Respiratory Epithelia | Induction of expression | asm.org |
Regulatory Pathways Involved in this compound Induction
The induction of this compound is controlled by complex intracellular signaling pathways that translate extracellular signals into gene expression. A central regulatory pathway is the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netwikipedia.org NF-κB is a family of transcription factors that plays a critical role in regulating immune and inflammatory responses. wikipedia.orgnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins.
Upon stimulation by PAMPs (like LPS) or pro-inflammatory cytokines (like TNF-α), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. wikipedia.orgnih.gov IKK then phosphorylates IκB proteins, marking them for degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including those for β-defensins, thereby initiating their transcription. wikipedia.orgnih.gov Studies on various β-defensins have confirmed the essential role of NF-κB binding sites in their promoter regions for inducible expression. d-nb.info For example, the anti-inflammatory effects of forsythiaside are linked to its ability to inactivate NF-κB, thereby attenuating the LPS-induced inflammatory response which includes the upregulation of gallinacins. researchgate.net
Influence of Environmental Factors on this compound Expression (e.g., Dietary Compounds)
Emerging research indicates that the expression of this compound can be modulated by environmental factors, most notably dietary compounds. This suggests that nutritional strategies could potentially be used to enhance the innate immune defenses of chickens.
One of the most studied compounds is butyrate (B1204436) , a short-chain fatty acid produced by the bacterial fermentation of dietary fibers in the intestine. Supplementation with butyrate has been shown to be a potent inducer of host defense peptide (HDP) expression in chickens, both in vitro and in vivo. researchgate.netmdpi.com Studies have demonstrated that dietary supplementation with 0.1% butyrate leads to a significant increase in the mRNA expression of several avian β-defensins, including this compound (AvBD1), in the intestinal tract of chickens. researchgate.netnih.gov Specifically, real-time PCR analysis has confirmed that sodium butyrate supplementation significantly enhances the expression of AvBD1 in the duodenum of broiler chicks. nih.gov This induction of HDPs by butyrate is associated with enhanced resistance to Salmonella infection. researchgate.netfrontiersin.org
Conversely, some dietary components may downregulate its expression. For example, one study noted that the inclusion of a specific phytogenic product in broiler diets led to the downregulation of this compound (AvBD1) expression in the ceca of healthy broilers.
The plant-derived compound forsythiaside has also been investigated for its immunomodulatory properties. While forsythiaside itself does not directly appear to induce this compound, it has been shown to attenuate LPS-induced inflammatory responses by downregulating the NF-κB signaling pathway. researchgate.netnih.gov In experiments where LPS was used to induce inflammation, forsythiaside treatment reduced the production of pro-inflammatory cytokines. researchgate.netresearchgate.net This is relevant as LPS is a known inducer of this compound expression. researchgate.net
Table 3: Effect of Dietary Compounds on this compound (AvBD1) Expression
| Dietary Compound | Source/Type | Model System | Observed Effect on this compound (AvBD1) Expression | Reference(s) |
|---|---|---|---|---|
| Butyrate (Sodium Butyrate) | Short-Chain Fatty Acid | Broiler Chickens (in vivo) | Significant increase in mRNA expression in the duodenum | nih.gov |
| Butyrate | Short-Chain Fatty Acid | Broiler Chickens (in vivo) | Increased HDP gene expression, including AvBDs | researchgate.netmdpi.comnih.gov |
Mechanisms of Action and Biological Function of Gallinacin 1 Alpha
Direct Antimicrobial Activities of Gallinacin-1 (B1576553) Alpha
Gallinacin-1 alpha exerts its antimicrobial effects through a series of interactions with microbial structures, leading to cell death.
As a cationic peptide, this compound is electrostatically drawn to the negatively charged components of microbial cell walls. nih.gov Key targets include the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. veterinaryworld.orgresearchgate.net This initial binding is a critical step, allowing the peptide to accumulate on the microbial surface and initiate membrane disruption. nih.gov The affinity for these specific molecular patterns on microbes is a hallmark of many antimicrobial peptides, enabling them to distinguish between host and foreign cells. researchgate.net
Following the initial binding, this compound disrupts the microbial membrane, a process explained by several models:
Toroidal Pore Model: In this model, the peptides insert into the membrane and, along with the lipid molecules, bend to form a pore where the water core is lined by both the peptides and the lipid head groups. mdpi.comscispace.comubc.ca This creates a continuous channel through the membrane. ubc.ca
Barrel-Stave Model: Here, the peptides aggregate and insert into the membrane perpendicularly, much like the staves of a barrel. scispace.comelifesciences.org The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions form the interior of the pore, creating a channel for cellular contents to leak out. scispace.comelifesciences.org
Carpet Model: This model suggests that the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. scispace.comchbio.com Once a threshold concentration is reached, the membrane is destabilized and disintegrates in a detergent-like manner, leading to the formation of micelles. cabi.orgresearchgate.net
The exact mechanism can vary depending on the specific peptide and the composition of the target membrane.
Beyond membrane disruption, once this compound penetrates the microbial cell, it can interfere with essential intracellular processes. bioone.orgnih.gov Evidence suggests that it can inhibit the synthesis of DNA, RNA, and proteins, leading to the cessation of vital cellular functions and ultimately, cell death. veterinaryworld.orgnih.govresearchgate.net This multifaceted attack, targeting both the cell envelope and internal machinery, makes it difficult for microbes to develop resistance. mdpi.com
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. bioone.orgnih.govasm.org Its efficacy against Gram-negative bacteria like Escherichia coli and Salmonella enterica is well-documented. asm.org It is also potent against Gram-positive bacteria such as Listeria monocytogenes. nih.gov This broad activity is attributed to its ability to target conserved structures in bacterial membranes. veterinaryworld.orgresearchgate.net
Table 1: Antibacterial Spectrum of this compound and Related Gallinacins
| Bacterial Species | Type | Activity of Gallinacin-1/1α |
|---|---|---|
| Escherichia coli ML-35 | Gram-Negative | Potent activity uniprot.org |
| Salmonella enterica | Gram-Negative | Active asm.org |
| Listeria monocytogenes EGD | Gram-Positive | Potent activity nih.govuniprot.org |
| Campylobacter jejuni | Gram-Negative | Active nih.gov |
In addition to its antibacterial properties, this compound is also effective against certain fungi. asm.orgnih.gov It has demonstrated inhibitory activity against the yeast Candida albicans. uniprot.orgasm.org However, its activity against other yeasts and filamentous fungi may vary. For instance, while Gallinacin-1 and -1α inhibit C. albicans, Gallinacin-2 shows no activity against it. asm.orgnih.govasm.org
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Type | Activity of Gallinacin-1/1α |
|---|
Spectrum of Antimicrobial Activity Against Bacteria (Gram-Positive and Gram-Negative)
Immunomodulatory Roles of this compound
Beyond its direct killing of microbes, this compound and other defensins can modulate the host's immune response. nih.gov These peptides can act as signaling molecules, recruiting immune cells such as monocytes, T lymphocytes, and mast cells to the site of infection. nih.gov They can also enhance the phagocytic activity of macrophages and induce the release of chemical mediators like histamine. nih.gov This suggests that this compound not only provides a direct defense against pathogens but also helps to orchestrate a broader and more robust immune response. bioone.org
Mediation of Innate Immune Responses
This compound is a fundamental component of the innate immune system, providing an immediate, non-specific defense against a variety of microorganisms. uu.nl As a β-defensin, it contributes to the antimicrobial barrier of epithelial tissues and is found in granulocytes. nih.gov The expression of gallinacin genes, including this compound, is often induced by inflammatory signals or bacterial components like lipopolysaccharide (LPS), highlighting its role in the active response to infection. veterinaryworld.org
The innate immune system, being the most ancient defense mechanism, relies on germline-encoded receptors to recognize conserved molecular patterns on pathogens. uu.nlneuroyates.com this compound and other antimicrobial peptides are critical effectors of this system, acting at the interface between the host and the environment to maintain immunological homeostasis. uu.nl In chickens, the expression of Gallinacin-1 and -2 has been observed in the gut, where it supports the developing innate immune functions, particularly in the early post-hatch period as the chick's immune system adapts to environmental stimuli. researchgate.net This demonstrates the peptide's integral role in establishing and maintaining gut immunity.
Table 1: Key Aspects of this compound in Innate Immunity
| Aspect | Description | Key Findings |
|---|---|---|
| Origin | Avian heterophil granules. | A primary component of the chicken's innate immune defense. veterinaryworld.org |
| Classification | β-defensin family of antimicrobial peptides. uniprot.orgnih.gov | Contributes to the antimicrobial barrier of epithelial tissues. nih.gov |
| Induction | Induced by inflammation and bacterial components (e.g., LPS). veterinaryworld.org | Demonstrates an active role in response to infection. veterinaryworld.org |
| Location of Expression | Expressed in bone marrow and to a lesser extent in the lung. Also found in the gut. nih.govresearchgate.net | Supports the development of innate immune functions in the gut post-hatch. researchgate.net |
Chemoattractant Functions and Cell Chemotaxis (e.g., Neutrophils, Lymphocytes, Monocytes)
Beyond its direct microbicidal properties, this compound exhibits chemoattractant activity, playing a crucial role in recruiting immune cells to sites of infection or inflammation. uniprot.orguniprot.org This function is vital for orchestrating an effective immune response by mobilizing key cellular players of both the innate and adaptive immune systems. The movement of cells in response to a chemical stimulus is known as chemotaxis. wikipedia.org
Defensins, including this compound, can act as chemoattractants for various immune cells. For instance, human neutrophil defensins are known to be chemotactic for human monocytes and T-cells. nih.gov This recruitment is a critical step in the inflammatory process, ensuring that phagocytic cells and lymphocytes are directed to the location where they are needed most. The chemoattractant properties of these peptides are mediated through their interaction with specific chemokine receptors on the surface of immune cells. uniprot.orgsinobiological.com this compound has been shown to bind to the CCR6 chemokine receptor. uniprot.orguniprot.org This interaction triggers intracellular signaling pathways that lead to cytoskeletal rearrangements and directed cell migration towards the source of the peptide. sinobiological.com
The ability of this compound to attract neutrophils, lymphocytes, and monocytes ensures a coordinated influx of immune cells to combat infection and initiate tissue repair processes. This chemotactic function underscores the peptide's role as a multifaceted mediator of the immune response, bridging the gap between direct pathogen elimination and the orchestration of a broader cellular defense.
Stimulation of Immune Cell Activities (e.g., Phagocytes, Dendritic Cells)
This compound not only recruits immune cells but also stimulates their effector functions. This is particularly relevant for phagocytic cells like macrophages and neutrophils, as well as for professional antigen-presenting cells (APCs) such as dendritic cells. nih.govimmunologyresearchjournal.com Phagocytosis is a cornerstone of the innate immune response, involving the engulfment and destruction of pathogens and cellular debris. immunologyresearchjournal.cominstitutcochin.fr
While dendritic cells are considered professional phagocytes, their primary role is not pathogen clearance but rather the processing and presentation of antigens to initiate adaptive immune responses. nih.govimmunologyresearchjournal.com The stimulation of dendritic cells by molecules like this compound can enhance their ability to take up antigens. For example, studies have shown that other molecules, like plasmin, can increase the phagocytic capacity of dendritic cells. plos.org By promoting the phagocytic activity of these cells, this compound can contribute to more efficient antigen uptake and subsequent presentation to T cells.
Furthermore, the interaction of antimicrobial peptides with immune cells can lead to their activation. immunologyresearchjournal.com Activated phagocytes exhibit enhanced microbicidal mechanisms, while activated dendritic cells undergo maturation, a process that optimizes them for T cell stimulation. immunologyresearchjournal.com This stimulation of immune cell activities is a critical aspect of how this compound contributes to a robust and effective immune defense, ensuring that once immune cells have been recruited to a site of infection, they are also primed to perform their specific functions.
Modulation of Cytokine and Chemokine Production
This compound can influence the production of cytokines and chemokines, which are key signaling molecules that regulate the nature and intensity of an immune response. mdpi.complos.org Cytokines and chemokines are produced by a variety of cells, including immune cells and epithelial cells, in response to infection or inflammation. sinobiological.commdpi.com
The expression of β-defensin genes, such as those for gallinacins, is often induced by pro-inflammatory cytokines, creating a feedback loop that can amplify the immune response. veterinaryworld.org For example, the presence of inflammatory cytokines can stimulate epithelial cells to produce chemokines, which in turn attract more immune cells that can produce additional cytokines. sinobiological.com This interplay is crucial for a well-coordinated defense.
Studies on other defensins have shown that they can induce the synthesis of chemokines like Interleukin-8 (IL-8), a potent neutrophil chemoattractant. nih.gov This suggests that this compound may have a similar capacity to modulate the local cytokine and chemokine environment. By influencing the production of these signaling molecules, this compound can help to shape the type of immune response that develops, for instance, by promoting a pro-inflammatory environment necessary for clearing certain pathogens. This modulatory role highlights the peptide's sophisticated involvement in orchestrating the complex network of immune signaling.
Contribution to the Interplay Between Innate and Adaptive Immunity
This compound plays a significant role in bridging the innate and adaptive immune systems. nih.gov The innate immune response, characterized by its rapid but non-specific nature, is essential for controlling initial infections and for activating the more specific and powerful adaptive immune response. uu.nlnih.gov
Antigen-presenting cells (APCs), such as dendritic cells and macrophages, are the critical link between these two arms of the immune system. youtube.com After phagocytosing pathogens, these cells process the microbial components into antigens and present them on their surface to T lymphocytes, a key component of the adaptive immune system. youtube.com The activation of T cells by APCs is a pivotal event that initiates the adaptive immune response, leading to the generation of pathogen-specific antibodies and cytotoxic T cells. youtube.com
This compound contributes to this interplay in several ways. Firstly, by acting as a chemoattractant for dendritic cells and other APCs, it helps to ensure that these cells arrive at the site of infection where they can encounter and process antigens. nih.gov Secondly, by stimulating the phagocytic activity of these cells, it can enhance antigen uptake. immunologyresearchjournal.complos.org Furthermore, defensins have been shown to act as adjuvants, substances that can enhance the adaptive immune response to an antigen. nih.gov For example, human neutrophil α-defensins can augment the systemic IgG antibody response. nih.gov
The activation of the innate immune system, including the production of cytokines and the activation of APCs, provides the necessary signals to "instruct" the adaptive immune system on the nature of the threat. nih.govfrontiersin.org Therefore, the multifaceted activities of this compound—from direct antimicrobial action to the recruitment and stimulation of immune cells—are integral to initiating a robust and appropriately tailored adaptive immune response.
Table 2: Immunomodulatory Functions of this compound
| Function | Mechanism | Impact on Immune Response |
|---|---|---|
| Chemoattraction | Binds to chemokine receptors (e.g., CCR6) on immune cells. uniprot.orguniprot.org | Recruits neutrophils, lymphocytes, and monocytes to sites of infection. nih.gov |
| Immune Cell Stimulation | Enhances the effector functions of phagocytes and dendritic cells. nih.govimmunologyresearchjournal.com | Promotes more efficient pathogen clearance and antigen presentation. nih.govimmunologyresearchjournal.com |
| Cytokine/Chemokine Modulation | Influences the production of key immune signaling molecules. mdpi.complos.org | Shapes the nature and intensity of the inflammatory response. sinobiological.com |
| Innate-Adaptive Immunity Link | Recruits and activates antigen-presenting cells; may act as an adjuvant. nih.gov | Facilitates the initiation and enhancement of the adaptive immune response. nih.govyoutube.com |
Genetic and Functional Association of Gallinacin 1 Alpha with Disease Resistance
Association of Gallinacin-1 (B1576553) Alpha Genetic Variations with Susceptibility to Avian Pathogens
Salmonella enterica serovar Enteritidis (SE) is a significant pathogen affecting both poultry and human health. bioone.org Research has demonstrated a strong connection between single nucleotide polymorphisms (SNPs) in the gallinacin gene cluster and resistance to SE. The gallinacin genes, including Gallinacin-1, are located in a dense 86-kb cluster on chicken chromosome 3. nih.govnih.gov
Studies using advanced intercross lines of chickens have analyzed the association between gallinacin genotypes and SE burden after infection. bioone.org In one such study, SNPs within a cluster of three adjacent genes (GAL11, GAL12, and GAL13) were significantly associated with the bacterial load in the cecum. bioone.orgnih.gov This suggests that genetic variations in this region play a role in the defense against enteric colonization by SE. bioone.org
Another study focusing on an F1 population created by crossing broiler sires with inbred lines found that SNPs in Gallinacin-3 (Gal3) and Gallinacin-7 (Gal7) were associated with antibody production following SE vaccination. nih.govasm.org While these SNPs were intronic and likely not the direct causal mutations, they serve as valuable molecular markers for genetic selection to enhance the immune response to SE. bioone.orgasm.org The high rate of SNPs found within the gallinacin gene region—reported as a mean of 13.2 to 17 SNPs per kilobase—underscores the genetic diversity and potential for selection for disease resistance. bioone.orgveterinaryworld.org The use of these gallinacin SNPs as molecular markers could lead to the development of chicken lines with enhanced innate immunity and reduced SE colonization. bioone.orgnih.gov
Table 1: Association of Gallinacin Gene SNPs with Salmonella Enteritidis Response
| Gallinacin Gene(s) | Genetic Variation | Associated Trait | Significance | Reference |
|---|---|---|---|---|
| GAL11, GAL12, GAL13 | Intronic SNPs | Reduced SE bacterial load in cecum | P < 0.008 | bioone.orgnih.gov |
| GAL3, GAL7 | Intronic SNPs | SE vaccine antibody response | Significant Association | nih.govasm.org |
| GAL2, GAL3, GAL5 | Intronic SNPs | Moderate association with SE bacterial load in spleen and cecum | Moderate Association | iastatedigitalpress.com |
Marek's disease (MD) is a viral neoplastic disease in chickens caused by a herpesvirus. Genetic resistance to MD is a well-established trait, and the gallinacin genes have been investigated as potential contributors. jofamericanscience.orgnih.gov Studies have been conducted on inbred White Leghorn chicken lines specifically selected for resistance (Line 6) and susceptibility (Line 7) to MD. jofamericanscience.orgnih.gov
Research sequencing the Gallinacin-1 (Gal-1) gene from these lines identified several non-synonymous SNPs in the exonic region. jofamericanscience.org These SNPs distinguish the resistant and susceptible lines, suggesting a link between specific Gallinacin-1 alpha alleles and MD resistance. jofamericanscience.org The identification of these polymorphisms provides a basis for using SNPs in the gallinacin gene cluster as potential markers in selection programs to enhance resistance to Marek's disease. jofamericanscience.orgscialert.net
Non-synonymous SNPs are genetic variations that result in a change in the amino acid sequence of the resulting protein. Such substitutions in the this compound peptide can alter its structure and function, thereby impacting the chicken's immune phenotype.
In the context of Marek's Disease, three non-synonymous SNPs were identified in the Gallinacin-1 gene, leading to specific amino acid substitutions in the susceptible Line 7 compared to the resistant Line 6. jofamericanscience.org These changes were:
Asparagine to Serine
Histidine to Tyrosine
Tyrosine to Serine
Computational tools predicted that these amino acid substitutions could affect the protein's function, potentially contributing to the phenotypic susceptibility to Marek's disease observed in Line 7 chickens. jofamericanscience.org
Similarly, a study on different commercial broiler chicken lines identified three non-synonymous SNPs in the avian β-defensin 1 (AvBD1, or Gallinacin-1) gene. nih.gov These SNPs resulted in three peptide variants (NYH, SSY, and NYY) that segregated to specific broiler lines. In vitro testing showed a hierarchy of antimicrobial potency (NYH > SSY > NYY), indicating that these single amino acid changes significantly alter the peptide's killing capacity. nih.gov This demonstrates that naturally occurring amino acid substitutions in this compound directly influence its antimicrobial efficacy, a key component of the immune phenotype. nih.gov
Table 2: Non-Synonymous SNPs in Gallinacin-1 and Their Phenotypic Association
| Disease/Context | Chicken Line | Amino Acid Substitution | Predicted/Observed Impact | Reference |
|---|---|---|---|---|
| Marek's Disease | Line 7 (Susceptible) vs. Line 6 (Resistant) | Asparagine → Serine | May affect protein function, contributing to disease susceptibility. | jofamericanscience.org |
| Histidine → Tyrosine | ||||
| Tyrosine → Serine | ||||
| General Antimicrobial Function | Broiler Line X | NYH variant | Differential antimicrobial potency (NYH > SSY > NYY). | nih.gov |
| Broiler Line Y | SSY variant | |||
| Broiler Line Z | NYY variant |
Relationship of this compound Alleles to Marek's Disease Resistance
Role of this compound in Host Defense Against Specific Microorganisms
This compound exhibits broad-spectrum antimicrobial activity, playing a direct role in the innate immune defense against both Gram-negative and Gram-positive bacteria. nih.goveuropean-science.com This activity is a cornerstone of its function in protecting the host from infection.
This compound has demonstrated potent bactericidal activity against the Gram-negative bacterium Escherichia coli. uniprot.org Studies have shown that peptides derived from this compound are effective at killing E. coli. researchgate.net For instance, one study noted that while E. coli was somewhat less susceptible than other bacteria, it still showed a significant decrease in viability after exposure to related antimicrobial peptides. researchgate.net The mechanism of action involves interaction with the bacterial membrane, leading to permeabilization and cell death. veterinaryworld.org
This compound is also active against the Gram-positive bacterium Listeria monocytogenes, a foodborne pathogen. uniprot.org Its bactericidal properties against this microorganism have been confirmed in various studies. uniprot.org While some research indicates that higher concentrations of related gallinacins might be needed for complete killing of L. monocytogenes compared to other bacteria, the activity is still significant. nih.gov For example, the synthetic form of Gallinacin-11, another avian β-defensin, was shown to be active against L. monocytogenes. cambridge.org The ability of this compound to combat a diverse range of pathogens including L. monocytogenes highlights its importance in the chicken's first line of defense. cambridge.org
This compound Activity Against Candida albicans
This compound (Gal-1α), a member of the gallinacin family of avian β-defensins, demonstrates notable antifungal properties, particularly against the opportunistic yeast Candida albicans. Research has shown that Gallinacin-1 and its isoform, Gallinacin-1α, are effective in inhibiting the growth of C. albicans. nih.govnih.gov This activity is a key component of the chicken's innate immune system, providing a first line of defense against fungal pathogens.
The antifungal action of Gallinacin-1α is attributed to its ability to interact with and disrupt the fungal cell membrane, a mechanism common to many antimicrobial peptides. nih.gov These peptides are cationic and can electrostatically bind to the negatively charged components of the fungal cell surface, leading to membrane permeabilization and subsequent cell death. nih.govveterinaryworld.org Studies utilizing radial diffusion assays have confirmed the inhibitory effect of Gallinacin-1 and -1α on C. albicans. nih.gov
| Peptide | Target Organism | Assay Method | Result | Reference |
| Gallinacin-1 | Candida albicans | Radial Diffusion Assay | Inhibition | nih.gov |
| Gallinacin-1α | Candida albicans | Radial Diffusion Assay | Inhibition | nih.gov |
| Gallinacin-6 | Candida albicans | Broth Microdilution | MIC = 8 μg/ml (Fungistatic) | asm.org |
| AvBD1 (Gallinacin-1) | Candida albicans | Not specified | Fungicidal Activity | cabi.org |
MIC: Minimum Inhibitory Concentration
Broader Antimicrobial Efficacy Against Other Gram-Positive and Gram-Negative Bacteria
The antimicrobial capabilities of the gallinacin family, including this compound, extend beyond fungi to encompass a wide spectrum of both Gram-positive and Gram-negative bacteria. bioone.orgasm.org These peptides are crucial to the innate immune response in poultry, particularly in heterophils, which are avian equivalents of neutrophils. bioone.org Once activated, gallinacins can permeate bacterial membranes and disrupt essential cellular processes by inhibiting DNA, RNA, and protein synthesis. veterinaryworld.orgbioone.org
Chicken heterophils contain myeloid β-defensins like Gallinacin-1 and -1α, which have demonstrated activity against both bacterial types. nih.gov Their mechanism of action often involves binding to anionic components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. veterinaryworld.org
Research has documented the efficacy of various gallinacins against several bacterial pathogens. For instance, Gallinacin-6 has shown inhibitory and bactericidal effects against Clostridium perfringens and Escherichia coli. asm.orgnih.gov While some gallinacins show broad activity, the potency can vary depending on the specific peptide and the target bacterium. nih.gov
| Peptide | Target Organism | Type | Efficacy | Reference |
| Gallinacins (general) | Salmonella enterica serovar Enteritidis | Gram-Negative | Associated with reduced bacterial load | bioone.orgnih.gov |
| Gallinacins (general) | Wide spectrum | Gram-Positive & Gram-Negative | Broad antimicrobial activity | asm.org |
| Gallinacin-6 | Escherichia coli | Gram-Negative | MIC/MBC = 64 μg/ml | asm.orgnih.gov |
| Gallinacin-6 | Clostridium perfringens | Gram-Positive | MIC/MBC = 8 μg/ml | asm.orgnih.gov |
| Gallinacin-2 | Escherichia coli | Gram-Negative | Bactericidal activity | cabi.org |
| Gallinacin-2 | Listeria monocytogenes | Gram-Positive | Bactericidal activity | cabi.org |
| Gallinacin-11 | Salmonella Typhimurium | Gram-Negative | Inhibition (Complete killing at 500 μg/ml) | nih.gov |
| Gallinacin-11 | Listeria monocytogenes | Gram-Positive | Inhibition (Complete killing at 500 μg/ml) | nih.gov |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Implications for Genetic Selection in Poultry for Enhanced Disease Resistance
The genetic basis of gallinacin expression, including that of this compound, holds significant promise for enhancing disease resistance in poultry through genetic selection. bioone.orgbioone.org Variations within the gallinacin gene cluster, such as single-nucleotide polymorphisms (SNPs), have been linked to differences in resistance to major poultry pathogens like Salmonella and Marek's disease. bioone.orgjofamericanscience.org
Studies have identified associations between specific SNPs in the gallinacin gene cluster and the bacterial load of Salmonella Enteritidis in chickens. bioone.orgnih.gov For example, SNPs within a cluster of three adjacent genes (GAL11, GAL12, and GAL13) were significantly associated with the bacterial load in the cecum. nih.govbioone.org This suggests that these genetic variations influence the effectiveness of the innate immune response. Similarly, research on Marek's disease has revealed non-synonymous SNPs in the Gal-1 gene in susceptible chicken lines, which may alter protein function and contribute to their susceptibility. jofamericanscience.org
| Gene(s) | Genetic Variation | Associated Disease/Trait | Implication for Selection | Reference |
| GAL11, GAL12, GAL13 | Single-Nucleotide Polymorphisms (SNPs) | Salmonella Enteritidis bacterial load | Markers for selection for reduced bacterial burden. | bioone.orgnih.govbioone.org |
| Gal-1 | Non-synonymous SNPs | Marek's Disease susceptibility | Potential marker to enhance response to Marek's disease. | jofamericanscience.org |
| Gal3, Gal7 | Single-Nucleotide Polymorphisms (SNPs) | Antibody production after S. enterica serovar Enteritidis vaccination | Markers for enhanced immune response. | asm.org |
| Gallinacin Genes | Polymorphisms | Growth traits and Salmonella typhimurium count | Can be used in marker-assisted selection to enhance immune responses. | researchgate.net |
Evolutionary Biology of Gallinacin 1 Alpha and Defensins
Phylogenetic Origin of Gallinacins
Phylogenetic analysis strongly indicates that all vertebrate defensins evolved from a primordial β-defensin-like gene. frontiersin.orgnih.gov The β-defensin family is the most ancient among vertebrates, predating the divergence of birds and mammals. physiology.org Evidence for this common ancestry is found in the significant sequence homology between avian gallinacins and mammalian β-defensins. For instance, early studies revealed that chicken gallinacins share primary sequence similarities with bovine β-defensins, suggesting their origin from a common ancestor that existed at least 250 million years ago, before the avian and mammalian lineages separated. nih.gov
This shared ancestry is further cemented by a highly conserved structural motif. A set of nine invariant residues, including six cysteines, two glycines, and one proline, is common to both avian gallinacins and bovine β-defensins, representing the essential primary structure of this ancient peptide family. nih.gov This suggests that while the peptide sequences have diversified, the fundamental structural scaffold required for function has been evolutionarily preserved.
The evolutionary paths of defensins diverged significantly after the split of avian and mammalian lineages approximately 310 million years ago. uu.nl While both lineages inherited the ancestral β-defensin genes, their subsequent evolution took different trajectories. The avian lineage, including chickens, retained and expanded only the β-defensin family. uu.nlnih.gov Comprehensive screening of the chicken genome has identified a cluster of β-defensin genes (gallinacins) but no evidence of α- or θ-defensins. nih.govmdpi.comnih.gov
In contrast, the mammalian lineage underwent further evolutionary innovations. Following the divergence from other vertebrates, gene duplication events of ancestral β-defensin genes gave rise to the α-defensin family in mammals like primates and rodents. physiology.orgnih.govosti.gov The θ-defensin family is an even more recent development, having arisen from α-defensin genes specifically within the primate lineage. nih.govosti.govjabg.org This divergence highlights a key difference in the innate immune strategies of these two major vertebrate classes, with birds relying solely on the diversification of β-defensins, while mammals evolved a more complex repertoire of defensin (B1577277) families. uu.nl
Common Ancestry with Mammalian Beta-Defensins
Comparative Genomics of Defensin Families Across Vertebrates
A comparative genomic approach reveals the broad evolutionary trends of defensin families across vertebrates. The number of defensin genes varies considerably between species, reflecting their unique evolutionary histories and environmental pressures. uu.nl Birds possess a relatively compact defensin repertoire, with chickens having about 14 β-defensin genes, all located in a single cluster. nih.govphysiology.org
In contrast, mammals exhibit a much larger and more complex defensin gene landscape. The β-defensin gene family has expanded significantly in many mammalian lineages, with species-specific clades. physiology.org For example, there are an estimated 29 β-defensin genes in pigs, 38 in dogs, and 48 in humans and mice. physiology.org These genes are typically found in several syntenic clusters, meaning the gene order and organization are conserved in specific chromosomal regions across different mammalian species, pointing to their origin from a common ancestral cluster. physiology.org
The most striking difference remains the presence of multiple defensin subfamilies in mammals. The evolution of α-defensins from β-defensins after the mammalian radiation, and the later emergence of θ-defensins in primates, provided these animals with additional, specialized tools for innate immunity that are absent in avian species. frontiersin.orgnih.govjabg.org
Interactive Table: Comparison of Beta-Defensin Gene Counts in Select Vertebrates
This table summarizes the estimated number of β-defensin genes found in the genomes of various vertebrate species, illustrating the expansion and variation of this gene family.
| Species Name | Common Name | Lineage | Estimated Number of β-Defensin Genes |
| Gallus gallus | Chicken | Avian | 14 |
| Homo sapiens | Human | Mammalian | 48 |
| Mus musculus | Mouse | Mammalian | 48 |
| Sus scrofa | Pig | Mammalian | 29 |
| Canis lupus familiaris | Dog | Mammalian | 38 |
Data sourced from references nih.govphysiology.org.
Relationship Between Alpha-, Beta-, and Theta-Defensins
Defensins are a large and ancient family of small, cationic, cysteine-rich antimicrobial peptides that are crucial components of the innate immune system in a vast range of organisms. frontiersin.org In vertebrates, defensins are categorized into three primary subfamilies—alpha (α), beta (β), and theta (θ)—based on the distinct spacing of their six conserved cysteine residues and the resulting pattern of intramolecular disulfide bridges. physiology.orgnih.gov
The evolutionary consensus points to the β-defensin lineage as the most ancient of the three. nih.gov It is widely proposed that all vertebrate defensins evolved from a single, ancestral β-defensin-like gene through processes of gene duplication and subsequent diversification. nih.govosti.govnih.gov Big defensins, found in some invertebrates and basal chordates, are believed to be the ancestors of the vertebrate β-defensins. units.itnih.gov
Alpha-defensins are considered a more recent evolutionary development and are specific to mammals. physiology.org Genetic evidence, including the adjacent chromosomal location of α- and β-defensin genes in humans, supports the model that α-defensins arose from β-defensins through gene duplication events that occurred after the divergence of mammals from other vertebrate lineages like birds. frontiersin.orgnih.govnih.gov Gallinacin-1 (B1576553) alpha is classified as an avian β-defensin (AvBD1), and consistent with this evolutionary model, birds possess only β-defensins; no α- or θ-defensins have been discovered in the avian genome. nih.govmdpi.comveterinaryworld.org
Theta-defensins are the most recent and structurally unique subfamily, having been identified only in the leukocytes of some Old World primates like the rhesus macaque. physiology.orgresearchgate.net These peptides are circular, a feature not seen in α- or β-defensins, and are formed by the ligation of two truncated α-defensin-like precursor molecules. researchgate.net Their evolutionary path clearly indicates they arose from α-defensin genes, representing a specialization within the primate lineage. physiology.orgnih.govresearchgate.net
The defining distinction between the subfamilies lies in their disulfide bond connectivity, which dictates their three-dimensional fold.
Alpha-defensins have a Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5 disulfide bridge pattern. nih.gov
Beta-defensins , including Gallinacin-1 alpha, exhibit a Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 pattern. nih.gov
Theta-defensins are cyclic and possess a tridisulfide ladder structure. prospecbio.com
This evolutionary cascade, from an ancestral β-defensin to the mammalian-specific α-defensins and finally to the primate-specific θ-defensins, highlights a path of increasing specialization and diversification of these crucial immune effectors.
| Defensin Subfamily | Evolutionary Origin | Key Taxa | Characteristic Disulfide Linkage | Example |
|---|---|---|---|---|
| Beta (β)-Defensin | Most ancient; likely derived from an ancestral Big Defensin. units.itnih.gov | Widespread in vertebrates (fish, reptiles, birds, mammals). frontiersin.org | Cys1-Cys5, Cys2-Cys4, Cys3-Cys6. nih.gov | This compound (AvBD1) |
| Alpha (α)-Defensin | Evolved from β-defensins after the divergence of mammals. physiology.orgnih.govnih.gov | Mammals only. physiology.org | Cys1-Cys6, Cys2-Cys4, Cys3-Cys5. nih.gov | Human Neutrophil Peptide 1 (HNP-1) |
| Theta (θ)-Defensin | Evolved from α-defensins in the primate lineage. physiology.orgresearchgate.netscispace.com | Old World monkeys (e.g., Rhesus macaque). researchgate.net | Cyclic peptide with a tridisulfide ladder. prospecbio.com | Rhesus Theta-Defensin 1 (RTD-1) |
Evolutionary Trends in Antimicrobial Peptide Diversity
The vast diversity observed in antimicrobial peptides (AMPs), including the defensin family, is the result of dynamic evolutionary processes driven by the constant pressure of evolving pathogens. frontiersin.org The evolution of AMPs is not characterized by slow, gradual change but by rapid diversification, which allows the host's innate immune system to adapt to new or altered microbial threats. nih.govfrontiersin.org
Several key evolutionary trends and mechanisms shape the diversity of AMPs like this compound:
Gene Duplication and Diversification : This is the principal engine of AMP evolution. nih.govnih.gov An ancestral gene is duplicated, creating a redundant copy that is free from strong purifying selection. This new gene can then accumulate mutations, leading to sequence divergence and potentially a new or specialized function (neo-functionalization). nih.gov In chickens, the 14 avian β-defensin genes, including the gene for this compound, are clustered together on chromosome 3, which is strong evidence of their origin from a series of local gene duplication events. nih.govnih.govuu.nl
Positive Diversifying Selection : Unlike many essential genes that are conserved by negative selection, the evolution of AMPs is often driven by positive selection. physiology.orgnih.gov This process favors mutations that result in amino acid changes, particularly within the mature peptide region that directly interacts with microbes. nih.gov This rapid diversification allows the host to generate a varied arsenal (B13267) of peptides, increasing the spectrum of pathogens that can be targeted. frontiersin.orgnih.gov
Birth-and-Death Evolution : The defensin multigene family evolves according to a "birth-and-death" model, where new genes are created by duplication (birth) while others are inactivated or lost from the genome (death). researchgate.netnih.gov This leads to significant variation in the number and type of defensin genes found even between closely related species, reflecting their different evolutionary histories and pathogen exposures. researchgate.net
Ecological Influence : The specific repertoire of AMPs within a species is shaped by its ecology and life history. researchgate.netfrontiersin.org Factors such as habitat, diet, and social structure influence exposure to different types of pathogens, thereby driving the selective pressures on AMP genes. frontiersin.orgfrontiersin.org For instance, species living in environments with high pathogen loads may evolve a more extensive and diverse set of AMPs. nih.govmdpi.com
These evolutionary trends ensure that the host maintains a dynamic and adaptable defense system. The diversity of gallinacins in chickens is a direct product of this evolutionary strategy, providing the bird with a multi-faceted defense against a wide array of potential bacterial and fungal pathogens. mdpi.com
| Evolutionary Mechanism | Description | Impact on AMP Diversity |
|---|---|---|
| Gene Duplication | Creation of one or more copies of a gene. | Increases the number of AMP genes in the genome, providing raw material for evolution. frontiersin.orgnih.gov |
| Positive Selection | Selection that favors new advantageous mutations. | Drives rapid sequence divergence in the functional regions of the peptide, creating novel antimicrobial specificities. physiology.orgnih.gov |
| Birth-and-Death Model | A dynamic process of gene duplication (birth) and gene loss/inactivation (death). researchgate.netnih.gov | Leads to variation in the AMP repertoire between different species, tailored to specific evolutionary pressures. nih.gov |
| Ecological Adaptation | Evolutionary changes driven by the organism's environment and pathogen exposure. researchgate.netfrontiersin.org | Shapes the specific composition and diversity of AMPs to be effective against prevalent local pathogens. nih.gov |
Advanced Research Methodologies and Future Directions in Gallinacin 1 Alpha Studies
Molecular Biology Techniques in Gallinacin-1 (B1576553) Alpha Research
Modern molecular biology provides a powerful toolkit to dissect the genetic basis of Gallinacin-1 alpha production and its functional roles. Techniques ranging from gene sequencing to the creation of knockout models are instrumental in building a comprehensive understanding of this peptide.
Gene Sequencing and Transcriptome Analysis (e.g., RNA-Seq)
The initial identification and characterization of the this compound gene (GAL1), along with other gallinacins, were made possible through the analysis of chicken expressed sequence tags (ESTs). maynoothuniversity.ieekb.eg By clustering over 420,000 chicken ESTs, researchers were able to perform similarity searches against known antimicrobial peptides (AMPs), leading to the in silico identification of full-length sequences for novel gallinacins. maynoothuniversity.iemdpi.com This approach was fundamental in distinguishing this compound and its close relatives, which are clustered on chicken chromosome 3. nih.gov
More recently, high-throughput technologies like RNA-Seq have become central to studying the transcriptome, offering a comprehensive view of gene expression. nih.govfrontiersin.org RNA-Seq analysis has been used to investigate the expression of Gallinacin-1 (GAL1) in various contexts, such as in early cardiac development, where its expression was observed to decrease significantly between embryonic day 6 and day 21. It has also been employed in studies analyzing the transcriptomic response of different chicken tissues to various conditions, providing a quantitative measure of GAL1 expression levels. plos.org These transcriptomic approaches not only quantify expression but also help in identifying different isoforms and understanding the broader gene networks that this compound is a part of. nih.govfrontiersin.org
Quantitative Gene Expression Analysis (e.g., qRT-PCR, Microarrays)
Quantitative real-time PCR (qRT-PCR) is a widely used technique for the precise measurement of gene expression, and it has been instrumental in validating the expression patterns of this compound suggested by broader transcriptomic studies. frontiersin.orgplos.orgnih.gov For instance, qRT-PCR has been used to confirm the expression of Gallinacin-1 in various chicken tissues, including immune organs like the bursa of Fabricius, spleen, and cecal tonsils, as well as in the oviduct. plos.orgd-nb.inforesearchgate.net Studies have shown strong expression of GAL1 in the bone marrow, lung, and testis, with moderate expression in the bursa and intestine, and lower levels in other tissues. uniprot.org This technique is highly sensitive and specific, making it a gold standard for quantifying changes in gene expression in response to stimuli or across different developmental stages. frontiersin.orgplos.org
DNA microarrays have also been utilized to assess the expression of a wide range of genes simultaneously, including Gallinacin-1. nih.gov In one study, a chicken whole-genome microarray revealed significant expression signals for Gallinacin-1 in various avian species, including duck and tawny frogmouth, highlighting its conserved expression. nih.gov Microarray analyses have also been employed to study the host response to pathogens, where the regulation of genes like this compound can be monitored.
| Technique | Application in this compound Research | Key Findings |
| qRT-PCR | Quantification of GAL1 mRNA in various chicken tissues and cell types. | Confirmed high expression in bone marrow, lung, and testis. uniprot.org Detected expression in the oviduct and immune cells. d-nb.inforesearchgate.net |
| Microarray | Simultaneous analysis of thousands of genes, including GAL1, in different avian species and conditions. | Showed significant expression of Gallinacin-1 in chicken, duck, and tawny frogmouth. nih.gov |
Gene Editing and Knockout Models for Functional Characterization
The development of precise gene-editing technologies, most notably the CRISPR/Cas9 system, offers a powerful avenue for the functional characterization of genes like this compound. nih.govresearchgate.net By creating specific gene knockouts, researchers can observe the resulting phenotype to infer the gene's function. While a specific knockout model for this compound has not been extensively detailed in available literature, the methodology is well-established for chickens. researchgate.net
Bioinformatic and Computational Approaches
The vast amount of biological data generated by modern research techniques necessitates the use of computational tools for analysis, interpretation, and prediction. Bioinformatic and computational approaches are crucial for discovering new peptides, understanding their structure, and simulating their functional mechanisms.
In Silico Identification of Novel Gallinacins and AMPs
In silico or computational methods are essential for the discovery of novel antimicrobial peptides, including new members of the gallinacin family. maynoothuniversity.ie The primary approach involves searching genomic and transcriptomic databases for sequences with homology to known AMPs. maynoothuniversity.iemdpi.com This was the method used in the initial large-scale identification of several novel gallinacins, where chicken EST databases were computationally screened. maynoothuniversity.ie
Modern AMP discovery pipelines often leverage specialized databases and prediction tools. nih.govmdpi.comoup.com These databases serve as repositories for AMP sequences, structures, and activities, and are used to train machine learning algorithms for the prediction of new AMPs. nih.govresearchgate.net By analyzing features such as amino acid composition, charge, and hydrophobicity, these tools can screen entire proteomes or transcriptomes to identify promising AMP candidates, a process that is significantly faster and more cost-effective than traditional wet-lab screening. mdpi.comresearchgate.net
| Database/Tool | Description | Relevance to Gallinacin Research |
| Antimicrobial Peptide Database (APD) | A comprehensive resource of natural AMPs from various organisms. nih.govoup.com | Provides a reference library for sequence comparison and feature analysis to identify new gallinacin-like peptides. |
| dbAMP | Contains extensive information on AMPs, including sequences, structures, and functional activities, with tools for analysis. mdpi.comoup.com | Can be used to scan genomic and proteomic data for potential new avian defensins. |
| DRAMP | A data repository of antimicrobial peptides with information on sequence, structure, and activity. mdpi.comoup.com | Useful for comparative analysis and understanding the properties of known gallinacins to guide the search for new ones. |
Structural Modeling and Molecular Dynamics Simulations
While physical properties are excluded from this discussion, understanding the three-dimensional structure of this compound is fundamental to deciphering its function. In the absence of an experimentally determined structure, computational methods like homology modeling can be used to predict its 3D conformation. The UniProt database, for instance, provides a predicted structure for this compound (P46157) based on computational modeling through AlphaFold. uniprot.orguniprot.org
Molecular dynamics (MD) simulations take these structural models a step further by simulating the movement of the peptide and its interactions with its environment over time at an atomic level. nih.govnih.govnih.gov For this compound, MD simulations can provide critical insights into its functional mechanisms, such as how it interacts with and disrupts microbial membranes. nih.govmdpi.commdpi.com These simulations can model the peptide's approach to a bacterial membrane, its insertion into the lipid bilayer, and the subsequent structural changes that lead to pore formation or other disruptive effects. nih.govmdpi.com This computational approach allows researchers to form and test hypotheses about the specific residues and structural motifs that are critical for the antimicrobial activity of this compound. nih.gov
Phylogenetic and Evolutionary Analyses
This compound belongs to the avian β-defensin (AvBD) family of antimicrobial peptides, which are crucial components of the innate immune system in birds. mdpi.com Phylogenetic analyses of avian β-defensins, including this compound (also known as AvBD1), reveal a complex evolutionary history shaped by gene duplication, diversification, and selection pressures. neueve.comresearchgate.net
The chicken genome contains a cluster of 13 to 14 β-defensin genes, including the gene for this compound, located on chromosome 3. osti.govd-nb.info This clustering suggests that these genes arose from ancient gene duplication events. neueve.comosti.gov Comparative genomic studies between the chicken and zebra finch have identified both conserved orthologous genes and species-specific gene duplications, indicating that while many β-defensin genes predate the split between these avian lineages, others have evolved more recently. neueve.com For instance, several gene duplication events have occurred in the passerine line (zebra finch) after the split from the galliformes line (chicken). neueve.com
Evolutionary analyses indicate that most avian β-defensin gene families have been subject to negative selection, which conserves functionally important amino acid residues. researchgate.netnih.gov However, episodic positive selection has also played a role in the diversification of specific sites within these peptides, likely driven by the need to combat a changing array of pathogens. researchgate.netnih.govmaynoothuniversity.ie This is supported by the observation that different gallinacin peptides exhibit varied potency against different microbes. maynoothuniversity.ie
Phylogenetic trees are often constructed using the amino acid sequences of the prepropeptide region of β-defensins. maynoothuniversity.ienih.gov In these analyses, chicken Gallinacin-1 is frequently used to root the phylogenetic trees of mammalian β-defensins, highlighting its foundational position in vertebrate defensin (B1577277) evolution. nih.gov The current understanding is that all vertebrate defensins likely evolved from a single β-defensin-like ancestor. osti.govd-nb.info It is believed that α-defensins arose from β-defensins after the divergence of mammals from other vertebrates, and θ-defensins are a more recent development specific to the primate lineage, having evolved from α-defensins. neueve.comosti.gov
Table 1: Key Findings from Phylogenetic and Evolutionary Analyses of this compound and Related Avian β-Defensins
| Finding | Implication | Supporting Evidence |
|---|---|---|
| Avian β-defensin genes are clustered on a single chromosome. mdpi.comosti.govd-nb.info | Suggests evolution through gene duplication from a common ancestral gene. neueve.comosti.gov | 13-14 β-defensin genes, including Gallinacin-1, are located within an 86-Kb region on chicken chromosome 3. osti.govd-nb.info |
| Presence of both orthologous and species-specific genes. neueve.comnih.gov | Indicates both ancient and recent evolutionary events have shaped the β-defensin repertoire. neueve.com | Comparison of chicken and zebra finch genomes shows conserved genes and lineage-specific duplications. neueve.com |
| Evidence of both negative and positive selection. researchgate.netnih.gov | Highlights the dual evolutionary pressures to conserve essential functions while adapting to new pathogens. maynoothuniversity.ie | Analysis of dN/dS ratios shows overall negative selection with episodic positive selection at specific codons. researchgate.netnih.gov |
| Mammalian defensins likely evolved from a β-defensin-like ancestor. osti.govd-nb.info | Positions avian β-defensins like this compound as foundational in the evolution of vertebrate innate immunity. | Comparative analysis of defensin clusters in chickens, mice, and humans. osti.gov |
Functional Genomics and Proteomics Approaches
High-throughput screening (HTS) methodologies are increasingly being adapted to accelerate the discovery and characterization of antimicrobial peptides like this compound. drugtargetreview.com These automated systems allow for the rapid testing of numerous peptides against a wide array of microbial pathogens in parallel, significantly reducing the time and labor compared to manual methods. drugtargetreview.comgardp.org
For antimicrobial peptide screening, HTS can be used to determine key parameters such as the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth, and the minimum bactericidal concentration (MBC), the concentration that kills the bacteria. drugtargetreview.com Assays often employ techniques that measure bacterial metabolic activity or viability through colorimetric or luminescence-based readouts. drugtargetreview.comnih.gov For example, a high-sensitivity screening can be achieved using a bacterial strain engineered to express a luminescence-encoding gene, where the light intensity directly correlates with the bacteria's energy level and viability. nih.gov
The SPOT technique is a cost-effective method for synthesizing large peptide arrays on cellulose (B213188) membranes. nih.gov These peptides can then be cleaved and directly used in HTS assays to identify novel antimicrobial sequences or to analyze the structure-activity relationships of known peptides like this compound by systematically substituting amino acids. nih.gov Furthermore, ultrahigh-throughput screening using microfluidics enables the testing of millions of individual bacterial clones against antimicrobial compounds in microscopic droplets, allowing for a deep profiling of antimicrobial activity. mdpi.com
Proteomic techniques, particularly mass spectrometry (MS), are powerful tools for identifying and characterizing this compound and its variants directly from biological samples. researchgate.netresearchgate.net Methods like two-dimensional gel electrophoresis (2-DE) followed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF/TOF) mass spectrometry have been used to identify proteins in complex mixtures like rooster seminal plasma, where Gallinacin-9, a related β-defensin, was successfully identified. researchgate.net
More advanced label-free liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the comprehensive identification and quantification of proteins in a given sample. mdpi.com This approach has been used to compare the proteomic profiles of different chicken egg yolks and to identify differentially expressed proteins in the plasma of chickens with certain health conditions. researchgate.netmdpi.com For instance, quantitative LC-MS/MS analysis has shown elevated levels of Gallinacin-9 in the plasma of broiler chickens with femoral head necrosis. researchgate.net
These proteomic approaches can confirm the expression of this compound at the protein level and can also identify post-translational modifications or variants that may not be predicted from the gene sequence alone. uniprot.org The identification of such variants is crucial for understanding the full functional diversity of the gallinacin family.
High-Throughput Screening for Antimicrobial Activity
Prospects for Therapeutic Applications of Gallinacins in Animal Health
The rise of antibiotic resistance has spurred research into alternatives for controlling bacterial infections in livestock, with endogenous antimicrobial peptides like gallinacins emerging as promising candidates. plos.orgnih.gov
One promising strategy is to stimulate the host's own production of endogenous antimicrobial peptides. uu.nl This approach avoids the direct administration of antibiotics and may reduce the risk of resistance development. nih.gov Research has shown that dietary modulation can enhance the expression of antimicrobial peptide genes. mdpi.complos.org For example, certain short-chain fatty acids (SCFAs) like butyrate (B1204436) have been identified as potent inducers of host defense peptide gene expression in chickens. plos.org Oral supplementation with SCFAs has been shown to boost immunity and reduce Salmonella colonization in the cecum of chickens. plos.org
Another approach involves the use of synthetic or recombinant antimicrobial peptides as feed or water additives. mdpi.comtandfonline.com These peptides can mimic the function of endogenous peptides, helping to maintain intestinal balance and control pathogens. mdpi.comtandfonline.com The development of such strategies could provide effective alternatives to the use of antibiotic growth promoters, which have been banned in some regions due to concerns over antimicrobial resistance. uu.nlnih.gov
Genetic and immunomodulatory approaches offer a forward-looking strategy for improving animal health. Antimicrobial peptides, including gallinacins, do more than just kill microbes; they also modulate the host's immune response. nih.govfrontiersin.org They can recruit and activate immune cells, contributing to both innate and adaptive immunity. nih.govnih.gov
Selective breeding programs that favor alleles of gallinacin genes associated with a stronger immune response could enhance disease resistance in poultry flocks. asm.org Studies have identified single nucleotide polymorphisms (SNPs) in gallinacin genes that are associated with higher antibody production in response to vaccination. asm.org Utilizing these SNPs as molecular markers in marker-assisted selection could help breed chickens with improved innate immunity, reducing the reliance on antibiotics. asm.org
Furthermore, direct genetic modification to enhance the expression of key antimicrobial peptides is a potential future strategy. frontiersin.org While still in experimental stages, the introduction of genes encoding potent antimicrobial peptides into livestock could provide enhanced protection against a range of infections. frontiersin.org
Potential as Alternatives or Complements to Conventional Antimicrobials in Poultry Production
The escalating issue of antibiotic resistance, driven in part by the extensive use of antimicrobial agents in livestock production, has necessitated a search for viable alternatives to maintain poultry health and productivity. The European Union's ban on antibiotic growth promoters in 2006 highlighted the urgency of this issue, as the removal of these agents can lead to the re-emergence of pathogens previously held in check, such as Clostridium perfringens. uu.nluu.nl In this context, endogenous antimicrobial peptides (AMPs) like this compound (also known as Avian β-defensin 1 or AvBD1) represent a promising frontier. These naturally occurring components of the chicken's innate immune system have the potential to be leveraged as effective substitutes or adjuncts to conventional antibiotics.
This compound is a member of the β-defensin family of peptides, which are crucial to the innate host defense in chickens. mdpi.comveterinaryworld.org These small, cationic peptides exhibit a broad spectrum of antimicrobial activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. uu.nl Their primary mechanism of action involves the electrostatic attraction to the negatively charged microbial cell membrane, leading to membrane disruption and subsequent cell death. veterinaryworld.orgresearchgate.net This direct, physical mechanism is considered less likely to induce resistance compared to the specific molecular targets of many conventional antibiotics. mdpi.com
Research into the gallinacin family has demonstrated their efficacy against several of the most significant bacterial pathogens in poultry. Studies have confirmed activity against food-borne pathogens such as Escherichia coli, Salmonella enterica, and Clostridium perfringens. uu.nlresearchgate.net The potential for these endogenous peptides is further underscored by genetic studies, which have linked variations in the gallinacin gene cluster on chicken chromosome 3 to varying levels of resistance to Salmonella colonization. This suggests that enhancing the expression or activity of these peptides could be a viable strategy for improving disease resistance in poultry flocks.
Detailed Research Findings on Antimicrobial Efficacy
The antimicrobial prowess of this compound (AvBD1) has been quantified in several key studies. Research by Derache et al. (2009) provides a detailed analysis of the Minimum Inhibitory Concentrations (MICs) of purified, bone marrow-derived AvBD1 against a panel of significant poultry pathogens. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The findings reveal that AvBD1 has potent activity, particularly against Gram-positive bacteria. It displayed a remarkably low MIC of 0.08 µM against Staphylococcus aureus. nih.gov Its activity against Gram-negative bacteria, while slightly less potent than against S. aureus, was still significant, with MICs remaining in the low micromolar range. nih.gov For instance, against various strains of Salmonella enterica, a major cause of foodborne illness linked to poultry, AvBD1 demonstrated consistent inhibitory effects. nih.gov
Another study highlighted that a concentration of 10 µg/mL of chicken AvBD1 and AvBD2 was sufficient to kill 90% of Salmonella enteritidis and Campylobacter jejuni, two other critical pathogens in poultry production and food safety. While specific data for this compound can be limited, studies on closely related gallinacins provide further evidence of their potential. For example, synthetic Gallinacin-6 has been shown to cause a 3-log unit reduction in the survival of Clostridium perfringens within 60 minutes at a concentration of 16 µg/ml. researchgate.net
The following interactive data table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (AvBD1) against various bacterial pathogens relevant to the poultry industry, based on data from published research.
| Bacterial Pathogen | Strain | MIC (µM) | Gram Staining |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29740 | 0.08 | Gram-positive |
| Listeria monocytogenes | EGD | 2.5 | Gram-positive |
| Enterococcus faecalis | ATCC 29212 | 5 | Gram-positive |
| Streptococcus pyogenes | ATCC 19615 | 1.25 | Gram-positive |
| Escherichia coli | ATCC 25922 | 5 | Gram-negative |
| Salmonella enterica ser. Enteritidis | LA5 | 5 | Gram-negative |
| Salmonella enterica ser. Typhimurium | ATCC 14028 | 5 | Gram-negative |
| Klebsiella pneumoniae | ATCC 13882 | 5 | Gram-negative |
| Enterobacter cloacae | ATCC 13047 | 2.5 | Gram-negative |
Data derived from Derache et al. (2009). "Primary Structure and Antibacterial Activity of Chicken Bone Marrow-Derived β-Defensins." Antimicrobial Agents and Chemotherapy. nih.gov
These findings collectively establish this compound as a potent antimicrobial agent with a broad spectrum of activity. Its effectiveness against both Gram-positive and Gram-negative bacteria, including those of significant concern for poultry health and food safety, positions it as a strong candidate for development as an alternative or complementary therapy to conventional antibiotics. The low micromolar concentrations required for inhibition suggest that if methods can be developed to enhance its endogenous production or deliver it effectively, it could play a crucial role in future poultry production systems.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for detecting and quantifying Gallinacin-1α mRNA expression in avian immune tissues?
- Methodological Answer : A validated real-time quantitative PCR (qPCR) protocol is widely used. Key steps include:
- Designing primers based on conserved regions of the Gallinacin-1α gene (e.g., GenBank sequences).
- Constructing recombinant plasmids as quantitative standards.
- Performing sensitivity tests (e.g., serial dilutions of plasmid DNA) to establish a linear dynamic range (e.g., 10²–10⁸ copies/μL).
- Validating specificity via melt-curve analysis and gel electrophoresis .
Q. How can researchers compare Gallinacin-1α expression across tissues or pathogen challenges?
- Experimental Design :
- Collect tissue samples (e.g., spleen, bursa) under controlled conditions (post-mortem intervals, RNA stabilization).
- Use RNA-seq or targeted qPCR to quantify expression.
- Apply statistical models (e.g., ANOVA with post-hoc tests) to assess differential expression.
Advanced Research Questions
Q. What experimental design challenges arise when studying Gallinacin-1α’s antimicrobial activity in vivo, and how can they be mitigated?
- Key Challenges :
- Host-Pathogen Dynamics : Pathogen load variability and immune system crosstalk may obscure Gal-1α’s direct effects.
- Dosage Control : Endogenous peptide production complicates exogenous administration studies.
- Solutions :
- Use gene knockout/knockdown models (e.g., CRISPR/Cas9) to isolate Gal-1α’s role.
- Combine in vivo challenges (e.g., Salmonella infection) with ex vivo assays (e.g., bacterial killing in tissue homogenates) .
Q. How should researchers resolve contradictions in Gallinacin-1α’s functional data (e.g., variable antimicrobial efficacy across studies)?
- Analytical Framework :
- Meta-Analysis : Compare experimental conditions (e.g., peptide purity, microbial strains, assay pH).
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., CLSI broth microdilution for MIC assays).
- Structural Insights : Use circular dichroism (CD) or NMR to assess peptide conformation under differing conditions .
Q. What bioinformatics approaches are suitable for predicting Gallinacin-1α’s interaction partners or evolutionary conservation?
- Methods :
- Phylogenetic Analysis : Align Gallinacin-1α sequences with orthologs (e.g., via Clustal Omega) to identify conserved residues.
- Molecular Docking : Use tools like AutoDock Vina to model peptide-receptor interactions (e.g., TLR4/MD2 complex).
- Network Pharmacology : Integrate STRING or KEGG databases to map immune signaling pathways .
Methodological Best Practices
Q. How can researchers ensure reproducibility when characterizing Gallinacin-1α’s immunomodulatory functions?
- Guidelines :
- Detailed Protocols : Document peptide synthesis methods (e.g., solid-phase), purification (HPLC ≥95% purity), and endotoxin removal steps.
- Data Transparency : Deposit raw data (e.g., RNA-seq reads) in public repositories (NCBI SRA) and share analysis pipelines via GitHub .
Q. What criteria should guide the selection of model systems for studying Gallinacin-1α’s role in mucosal immunity?
- Evaluation Framework :
- Relevance : Prioritize avian models (e.g., chickens) for translational studies; mammalian cell lines (e.g., HEK293-TLR5) for mechanistic work.
- Feasibility : Assess pathogen containment requirements and ethical approvals for in vivo work.
- Novelty : Use 3D organoid cultures to simulate gut mucosal interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
